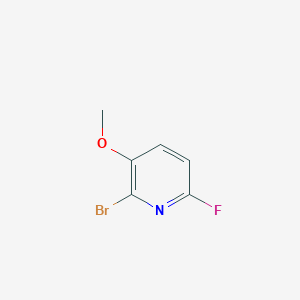

2-Bromo-6-fluoro-3-methoxypyridine

Vue d'ensemble

Description

2-Bromo-6-fluoro-3-methoxypyridine is a useful research compound. Its molecular formula is C6H5BrFNO and its molecular weight is 206.01 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that this compound is often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 2-Bromo-6-fluoro-3-methoxypyridine participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of various natural products, pharmaceutical targets, and lead compounds .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the context of the Suzuki–Miyaura coupling reaction, the result is the formation of a new carbon–carbon bond .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst and an organoboron reagent . The reaction is also known for its tolerance to various functional groups .

Analyse Biochimique

Biochemical Properties

2-Bromo-6-fluoro-3-methoxypyridine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase involved in cellular responses to stress and inflammation . The interaction with p38α MAPK suggests that this compound may influence the phosphorylation state of proteins involved in signaling pathways, thereby modulating cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involving p38α MAPK . This compound can affect gene expression by altering the activity of transcription factors regulated by p38α MAPK. Additionally, this compound may impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of p38α MAPK, preventing the phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular responses to stress and inflammation. The compound’s ability to bind to the active site of p38α MAPK and block its activity is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of p38α MAPK and prolonged changes in cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit p38α MAPK without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed. The threshold for these toxic effects is an important consideration in the use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound can affect metabolic flux by modulating the activity of enzymes involved in the synthesis and degradation of biomolecules . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes.

Activité Biologique

2-Bromo-6-fluoro-3-methoxypyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methoxy group at the 3-position of the pyridine ring. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C_6H_5BrFNO, with a molecular weight of approximately 206.01 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves halogenation and methoxylation reactions. A common method includes the reaction of 6-bromo-2-fluoropyridin-3-ol with methyl iodide in the presence of a base such as potassium carbonate in acetone, yielding the desired compound with a yield of around 74% .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated that this compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, depending on the specific strain tested.

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Research has shown that it can act as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. The inhibition assays revealed that this compound exhibited selective inhibition towards MAO-A with an IC50 value of approximately 0.012 µM, indicating its potency as a neuroprotective agent .

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | MAO-A | 0.012 |

| Other Pyridine Derivatives | MAO-A | Varies |

Cytotoxicity Studies

Cytotoxicity assessments performed on various cell lines have shown that while this compound possesses antimicrobial and enzyme inhibitory properties, it also exhibits low cytotoxicity, making it a promising candidate for further development in therapeutic applications .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Results indicated that administration of this compound led to a significant reduction in neuronal cell death and improved behavioral outcomes in models of Parkinson's disease.

- Antidepressant Activity : Another research effort focused on its potential antidepressant effects via MAO inhibition. The findings suggested that treatment with this compound resulted in increased levels of serotonin and norepinephrine in the brain, supporting its role as an antidepressant agent.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Synthesis

2-Bromo-6-fluoro-3-methoxypyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its electron-withdrawing bromine and fluorine substituents enhance its reactivity, allowing for further functionalization. This compound has been utilized in the development of drugs targeting neurotransmitter receptors, specifically dopamine D2 and D3 receptors, and serotonin-3 (5-HT3) receptor antagonists. These interactions suggest potential therapeutic applications for neurological disorders such as schizophrenia and anxiety disorders.

Biological Activity

Research indicates that this compound exhibits significant biological activity. It has been shown to act as a ligand for neurotransmitter receptors, modulating their activity and offering insights into drug development targeting various neurological conditions. The compound's lipophilicity, enhanced by the presence of fluorine, often correlates with improved pharmacological properties.

Agricultural Chemistry

Herbicides and Insecticides

In agricultural applications, this compound is employed in the synthesis of herbicides and insecticides. The introduction of fluorine atoms into these compounds can significantly improve their efficacy and environmental stability, making them more effective against pests and weeds. This aspect is crucial for developing sustainable agricultural practices that minimize chemical runoff and environmental impact.

Materials Science

Development of Functional Materials

The compound also finds applications in materials science, particularly in creating new materials with specific electronic or photonic properties. The presence of halogens like bromine and fluorine can be exploited to design materials with desired reactivity and stability for industrial applications. Such materials may be useful in electronics, sensors, and photonic devices.

Synthetic Organic Chemistry

Reactions Involving this compound

This compound is involved in several important chemical reactions:

- Suzuki-Miyaura Cross-Coupling Reaction : It acts as a coupling partner in reactions that form carbon-carbon bonds, crucial for synthesizing complex organic molecules.

- Grignard Reactions : The compound can react with Grignard reagents to form various derivatives, further enhancing its utility in synthetic organic chemistry.

Case Study 1: Neurotransmitter Receptor Modulation

A study highlighted the potential of this compound as a selective ligand for dopamine receptors. The compound demonstrated a strong binding affinity for both D2 and D3 receptors, indicating its potential use as a therapeutic agent for treating disorders characterized by dopamine dysregulation.

Case Study 2: Agricultural Application

In agricultural research, derivatives of this compound were synthesized to enhance the efficacy of existing herbicides. Field trials showed that these new compounds significantly outperformed traditional herbicides in controlling weed populations while exhibiting lower toxicity to non-target organisms.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) at Bromine (Position 2)

The bromine atom at position 2 is highly susceptible to substitution due to the electron-withdrawing effects of adjacent substituents (fluorine and methoxy groups).

Key Reactions:

-

Suzuki-Miyaura Coupling :

Bromine can be replaced by aryl or heteroaryl groups using palladium catalysts. For example:This reaction typically proceeds in yields of 70–90% under reflux in THF/water mixtures, as demonstrated in analogous pyridine systems .

-

Amination :

Bromine can be displaced by amines under palladium catalysis. For instance:

Substitution at Fluorine (Position 6)

Fluorine at position 6 is less reactive than bromine but can undergo substitution under strongly basic or nucleophilic conditions.

Example Reaction:

-

Methoxylation :

Fluorine can be replaced by methoxide in methanol with potassium tert-butoxide:This reaction proceeds in ~68% yield but may require elevated temperatures (110–130°C) .

Functionalization of the Methoxy Group (Position 3)

The methoxy group can undergo demethylation or serve as a directing group for further functionalization.

Demethylation:

-

Treatment with BBr₃ in dichloromethane converts the methoxy group to a hydroxyl group:

Comparative Reactivity of Substituents

| Position | Substituent | Reactivity | Example Reaction | Yield |

|---|---|---|---|---|

| 2 | Br | High | Suzuki coupling | 70–90% |

| 6 | F | Moderate | Methoxylation | 60–70% |

| 3 | OCH₃ | Low | Demethylation | ≥85% |

Regioselectivity in Electrophilic Substitution

The electron-deficient pyridine ring directs electrophiles to specific positions:

-

Nitration : Occurs preferentially at position 5 (meta to bromine and fluorine) .

-

Halogenation : Bromine or chlorine typically substitutes at position 4 or 5 under radical conditions .

Stability and Side Reactions

Propriétés

IUPAC Name |

2-bromo-6-fluoro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDDYAKHWPIDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256810-97-5 | |

| Record name | 2-bromo-6-fluoro-3-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.